molecular formula C9H10ClNO3 B8177431 2-Chloro-D-tyrosine

2-Chloro-D-tyrosine

Cat. No.: B8177431
M. Wt: 215.63 g/mol
InChI Key: QGFVUADZXXJSDI-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-D-tyrosine is a derivative of the amino acid tyrosine, characterized by the substitution of a chlorine atom at the ortho position of the phenolic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-D-tyrosine typically involves the chlorination of D-tyrosine. One common method is the reaction of D-tyrosine with thionyl chloride in the presence of a base, such as pyridine, which facilitates the substitution of the hydroxyl group with a chlorine atom . The reaction is usually carried out under controlled temperature conditions to ensure the selective chlorination of the phenolic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-D-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-D-tyrosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-D-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine substitution on the phenolic ring enhances its binding affinity to certain enzymes, leading to inhibition or modulation of their activity. This can result in altered cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

    2-Bromo-D-tyrosine: Similar structure with a bromine atom instead of chlorine.

    3-Chloro-D-tyrosine: Chlorine atom at the meta position.

    4-Chloro-D-tyrosine: Chlorine atom at the para position

Uniqueness: 2-Chloro-D-tyrosine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ortho-chlorine substitution enhances its reactivity and binding affinity compared to other halogenated tyrosine derivatives .

Properties

IUPAC Name

(2R)-2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFVUADZXXJSDI-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)Cl)C[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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